molecular formula C14H17N5S B12266318 N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12266318
M. Wt: 287.39 g/mol
InChI Key: ZVLDQHQNGFDUJF-UHFFFAOYSA-N
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Description

N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials may include pyrimidine derivatives, azetidine, and pyridine. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the pyridine and azetidine moieties.

    Methylation: reactions to add the methyl groups.

    Thioether formation: to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    This compound: Similar structure but different substituents.

    Pyrimidine-based drugs: Such as 5-fluorouracil, used in cancer treatment.

    Azetidine derivatives: Known for their biological activity and potential therapeutic applications.

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C14H17N5S

Molecular Weight

287.39 g/mol

IUPAC Name

N-methyl-2-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C14H17N5S/c1-18(13-6-8-16-14(17-13)20-2)11-9-19(10-11)12-5-3-4-7-15-12/h3-8,11H,9-10H2,1-2H3

InChI Key

ZVLDQHQNGFDUJF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC=C3)SC

Origin of Product

United States

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